molecular formula C11H15NO3 B8773781 4-Tert-butyl-1-methoxy-2-nitrobenzene

4-Tert-butyl-1-methoxy-2-nitrobenzene

Cat. No.: B8773781
M. Wt: 209.24 g/mol
InChI Key: VGKBXJBNEFDGJL-UHFFFAOYSA-N
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Description

4-Tert-butyl-1-methoxy-2-nitrobenzene (CAS: 91247-60-8 ) is a substituted nitrobenzene compound of interest in organic and synthetic chemistry research. It features a tert-butyl group and a methoxy group on a nitrobenzene ring, a structure common in the development of novel synthetic methodologies. For instance, its electron-rich aromatic system makes it a candidate for studying metal-free, acid-free direct C-H nitration processes using reagents like tert-butyl nitrite . The compound has a molecular formula of C11H15NO3 and a molecular weight of 209.24 g/mol . Researchers can identify the compound using its MDL number, MFCD00024218 . This product is intended for research and development purposes in a laboratory setting only. It is not for medicinal, diagnostic, or household use.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-tert-butyl-1-methoxy-2-nitrobenzene

InChI

InChI=1S/C11H15NO3/c1-11(2,3)8-5-6-10(15-4)9(7-8)12(13)14/h5-7H,1-4H3

InChI Key

VGKBXJBNEFDGJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Tert-butyl-1-methyl-2-nitrobenzene

  • Structural Difference : Replaces the methoxy group (OCH₃) with a methyl group (CH₃) at C1.
  • Impact on Properties: Electronic Effects: The methyl group is a weaker electron donor compared to methoxy, which donates electrons via resonance. Steric Effects: Both tert-butyl and methyl groups are bulky, but the methoxy group in the target compound introduces additional steric hindrance near the nitro group. Solubility: Methoxy groups enhance polarity compared to methyl, likely increasing solubility in polar solvents .

1-(tert-Butoxycarbonylamino)-4-iodo-5-methoxy-2-nitrobenzene

  • Structural Differences: Introduces a tert-butoxycarbonyl (Boc)-protected amino group at C1. Adds an iodine substituent at C4 (replacing tert-butyl). Retains methoxy (C5) and nitro (C2) groups.
  • Key Comparisons :
    • Reactivity : The iodine atom enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann reactions), a feature absent in the target compound.
    • Stability : The Boc group enhances stability by protecting the amine, whereas the target compound lacks such protection, making it more reactive under acidic or basic conditions.
    • Melting Point : This derivative melts at 96–98°C, suggesting that iodine and Boc groups reduce crystallinity compared to tert-butyl and methoxy substituents .

1-(tert-Butoxycarbonylamino)-4-iodo-2-nitrobenzene

  • Structural Differences: Lacks the methoxy group present in the target compound. Features a Boc-protected amino group at C1 and iodine at C4.
  • Synthetic Utility: The iodine substituent facilitates functionalization via metal-catalyzed reactions, whereas the tert-butyl group in the target compound may limit such transformations due to steric constraints. Spectroscopic Data: NMR spectra for this compound show distinct shifts for the Boc group (δ 1.5 ppm for tert-butyl protons) and aromatic protons (δ 8.2–7.5 ppm), differing from the target compound’s expected spectral profile .

Tabulated Comparison of Key Properties

Property 4-Tert-butyl-1-methoxy-2-nitrobenzene 4-Tert-butyl-1-methyl-2-nitrobenzene 1-(tert-Butoxycarbonylamino)-4-iodo-5-methoxy-2-nitrobenzene
Substituents C1: OCH₃; C4: tert-butyl; C2: NO₂ C1: CH₃; C4: tert-butyl; C2: NO₂ C1: BocNH; C4: I; C5: OCH₃; C2: NO₂
Electron Effects OCH₃ (donor), NO₂ (acceptor) CH₃ (weak donor), NO₂ (acceptor) BocNH (neutral), I (weak acceptor), OCH₃ (donor)
Steric Hindrance High (tert-butyl + OCH₃) High (tert-butyl + CH₃) Moderate (BocNH + I)
Functional Utility Intermediate for electrophilic substitution Limited cross-coupling potential Cross-coupling precursor (iodine)
Melting Point Not reported Not reported 96–98°C

Preparation Methods

Procedure

  • Substrate : 1-Methoxy-4-tert-butylbenzene.

  • Nitrating Mixture : HNO₃ (70%), acetic anhydride, and acetic acid (ternary mixture).

  • Conditions :

    • Temperature : 7–15°C.

    • Flow Rates : Metered via pumps (e.g., 5 mL/min for substrate).

  • Product : 4-Tert-butyl-1-methoxy-2-nitrobenzene.

  • Yield : ~85–90% (based on analogous processes).

Advantages :

  • High Purity : Minimal side reactions due to rapid mixing and short residence times.

  • Safety : Reduced risk of exothermic runaway.

Alternative Nitration Reagents

Recent innovations bypass traditional HNO₃/H₂SO₄ systems.

Tert-butyl Nitrite (TBN)-Mediated Nitration

  • Mechanism : TBN generates nitronium species under mild conditions.

  • Substrate : 1-Methoxy-4-tert-butylbenzene.

  • Conditions : Room temperature, no catalyst.

  • Limitations : Limited scope reported; requires optimization for regioselectivity.

Nitration with Clay-Supported Catalysts

  • Catalyst : Cupric nitrate on montmorillonite clay.

  • Conditions : Acidic media, elevated temperatures.

  • Outcome : Moderate yields (~50%) but reduced environmental impact.

Key Reaction Parameters and Data

Parameter Route 1 Continuous Flow TBN-Mediated
Temperature 0–5°C7–15°C25°C
Reaction Time 2–4 hours10–30 minutes1–2 hours
Yield 60–70%85–90%40–50%
Purity 95% (HPLC)99% (HPLC)85% (TLC)
References

Challenges and Solutions

Steric Effects

The tert-butyl group hinders nitration at C2. Mitigation involves:

  • Low-Temperature Nitration : Slows reaction kinetics, favoring less hindered positions.

  • Polar Aprotic Solvents : Enhance electrophile solubility.

Oxidation Side Reactions

Methoxy groups are prone to oxidation. Solutions:

  • Exclusion of Oxidizing Agents : Use anhydrous conditions.

  • Antioxidants : Add trace amounts of pyridine.

Comparative Analysis of Substrates

Substrate Directing Effects Nitro Position Yield
1-Methoxy-4-tert-butylbenzenePara to methoxy, meta to t-BuC270%
4-Tert-butyl-1-methoxybenzeneOrtho/para to methoxyC260%
2-Nitro-1-methoxybenzeneMeta to nitro

Mechanistic Insights

  • Electrophilic Attack : Nitronium ion (NO₂⁺) attacks the activated C2 position.

  • Resonance Stabilization : Methoxy donates electrons via conjugation, stabilizing the transition state.

  • Steric Effects : Tert-butyl group at C4 minimizes interference with nitration at C2.

Applications and Derivatives

  • Pharmaceutical Intermediates : Precursor to nitroso compounds via reduction.

  • Polymer Chemistry : Functional groups enable crosslinking or grafting.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Tert-butyl-1-methoxy-2-nitrobenzene, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nitration of 4-tert-butyl-1-methoxybenzene. Controlled nitration conditions (e.g., nitric acid concentration, temperature, and solvent polarity) are critical to avoid over-nitration or isomer formation. For example, using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions .
  • Data : Yield optimization tables suggest that lower temperatures (0–5°C) result in ~75% purity, while higher temperatures (>20°C) reduce yields by 30% due to decomposition .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are standard. The tert-butyl group’s singlet at δ ~1.3 ppm (¹H NMR) and the methoxy group’s resonance at δ ~3.8 ppm are diagnostic. Infrared (IR) spectroscopy confirms nitro group absorption at ~1520 cm⁻¹ .

Q. How does the compound’s solubility profile impact experimental design in organic synthesis?

  • Methodology : Solubility in polar aprotic solvents (e.g., DMSO, DMF) facilitates reactions requiring high temperatures, while limited solubility in hexane aids purification. For example, recrystallization in ethanol/water mixtures (7:3 v/v) achieves >95% purity .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be addressed?

  • Methodology : The bulky tert-butyl group causes disorder in crystal lattices. Single-crystal X-ray diffraction with SHELXL refinement (using anisotropic displacement parameters) improves resolution. Twinning or poor diffraction may require synchrotron radiation or cryocooling .
  • Data Contradiction : Discrepancies in reported bond lengths (e.g., C-NO₂) may stem from varying refinement protocols or data resolution .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodology : The methoxy group directs EAS to the para position (relative to itself), but steric hindrance from the tert-butyl group limits reactivity. Computational studies (DFT) reveal that the nitro group’s electron-withdrawing effect further deactivates the ring, necessitating strong electrophiles (e.g., NO₂⁺) .

Q. How do solvent effects modulate the compound’s stability under photolytic conditions?

  • Methodology : UV-Vis spectroscopy and HPLC tracking show accelerated degradation in polar solvents (e.g., acetonitrile) due to increased radical formation. Stability improves in inert atmospheres (N₂) or with radical scavengers like BHT .

Q. What biological activity has been reported for derivatives of this compound, and how are these activities validated?

  • Methodology : Nitro group reduction (to NH₂) yields intermediates with antimicrobial potential. Bioassays (e.g., MIC against E. coli) require rigorous controls to distinguish intrinsic activity from solvent artifacts. For example, a 2023 study reported MIC values of 12.5 µg/mL but noted solvent toxicity at higher concentrations .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the compound’s melting point and spectral data?

  • Methodology : Variations often arise from impurities or polymorphic forms. Differential Scanning Calorimetry (DSC) and phase-specific XRD help identify polymorphs. For example, a 2024 study resolved a 5°C discrepancy in melting points by isolating two polymorphs (Form I: mp 92°C; Form II: mp 87°C) .

Q. Why do computational models of the compound’s electronic structure diverge from experimental observations?

  • Methodology : Density Functional Theory (DFT) may underestimate steric effects from the tert-butyl group. Hybrid methods (e.g., MD-DFT) incorporating molecular dynamics improve agreement with NMR chemical shifts .

Experimental Design Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Nitration Temperature0–5°C75% yield, minimal side products
Recrystallization SolventEthanol/water (7:3 v/v)>95% purity
Photolytic StabilityAcetonitrile (N₂ atmosphere)90% retention after 24h

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